molecular formula C15H22N2O2 B12428673 rac Mepindolol-d7

rac Mepindolol-d7

Cat. No.: B12428673
M. Wt: 269.39 g/mol
InChI Key: NXWGWUVGUSFQJC-SVMCCORHSA-N
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Description

rac Mepindolol-d7: is a deuterium-labeled version of racemic Mepindolol, a non-selective beta-adrenergic receptor antagonist. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the following steps:

    Starting Material: The synthesis begins with the preparation of the indole derivative.

    Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents or solvents under specific reaction conditions.

    Final Product Formation: The deuterated intermediate is then reacted with other reagents to form the final this compound compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: rac Mepindolol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

Scientific Research Applications

rac Mepindolol-d7 has several scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

    Biological Studies: Employed in receptor binding studies and other biological assays to understand the interaction with beta-adrenergic receptors.

Mechanism of Action

rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in studies. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.

Comparison with Similar Compounds

    Mepindolol: The non-deuterated version of rac Mepindolol-d7.

    Propranolol: Another non-selective beta-adrenergic receptor antagonist.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in analytical studies, such as improved stability and more accurate quantification. This makes it particularly valuable in pharmacokinetic and drug metabolism research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

269.39 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D

InChI Key

NXWGWUVGUSFQJC-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O

Origin of Product

United States

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